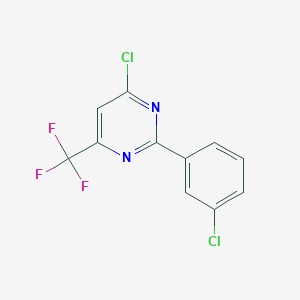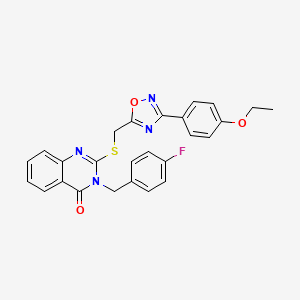
2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid derivatives or their functional equivalents with various reagents to introduce substituents that confer desired biological properties. For instance, the synthesis of 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was achieved through a sulfur arylation reaction . Similarly, a series of 4(3H)-quinazolinones were obtained from diaminoglyoxime and anthranilic acid derivatives under reflux conditions . These methods highlight the versatility of quinazolinone chemistry and the potential for generating a wide array of derivatives, including the compound of interest.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified with various substituents. For example, the crystal structure of a related compound was determined to be monoclinic with specific unit cell parameters, and the non-hydrogen atoms were refined anisotropically . The presence of substituents such as the 1,2,4-oxadiazole ring and ethoxy and fluorobenzyl groups in the compound of interest would influence its molecular geometry, electronic distribution, and potential interactions with biological targets.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and biological activity modulation. For instance, the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different reagents led to the formation of 2-alkyl thio derivatives and other heterocyclic compounds . The ability to undergo reactions such as alkylation, cyclization, and substitution is crucial for the development of quinazolinone-based therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of fluorine atoms has been shown to improve the solubility and anti-inflammatory activity of certain quinazolinone derivatives . The presence of electron-withdrawing or electron-donating groups can also affect the compound's reactivity and interaction with biological targets. The compound "2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one" likely possesses unique properties that could be explored for specific biological applications.
Scientific Research Applications
Synthesis and Biological Activity
Quinazolinone derivatives have been synthesized and characterized for their potential biological activities, including antimicrobial, anticancer, and analgesic effects. For instance, a study on the synthesis and biological activity of various thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones highlighted their antipsychotic and anticonvulsant activities, indicating the chemical's potential in developing treatments for neurological disorders (Kaur, Saxena, & Kumar, 2010).
Antimicrobial and Anticancer Evaluation
Quinazolinone compounds have also been evaluated for their antimicrobial and anticancer potentials. A study on thiazolidin-4-ones clubbed with quinazolinone reported significant antimicrobial and anticancer activities, with some compounds showing higher potency than standard drugs (Deep et al., 2013). These findings suggest quinazolinone derivatives as promising candidates for new antimicrobial and anticancer therapies.
Anti-inflammatory and Analgesic Activities
Additionally, quinazolinone derivatives have shown potential as anti-inflammatory and analgesic agents. Research on Schiff bases of quinazolin-4-one linked with 1,3,4-oxadiazoles demonstrated potent analgesic and anti-inflammatory activities, revealing the therapeutic potential of these compounds in managing pain and inflammation (Dewangan et al., 2017).
Antiviral Activities
The antiviral applications of quinazolinone derivatives, particularly against HIV, have been explored. A study on novel quinolone derivatives featuring an 1,3,4-oxadiazole ring showed inhibition of HIV-1 replication in cell culture, indicating the role of quinazolinone derivatives in developing anti-HIV medications (Parizadeh et al., 2018).
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S/c1-2-33-20-13-9-18(10-14-20)24-29-23(34-30-24)16-35-26-28-22-6-4-3-5-21(22)25(32)31(26)15-17-7-11-19(27)12-8-17/h3-14H,2,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJGCRDYRHAISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

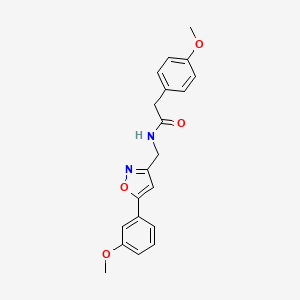
![2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2542862.png)
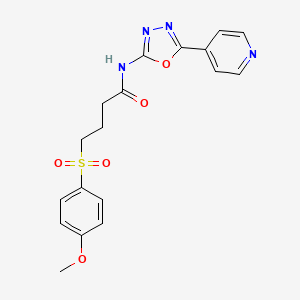
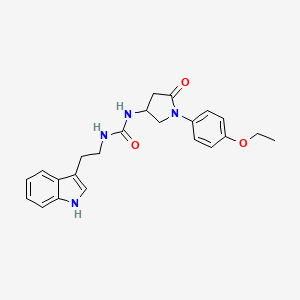
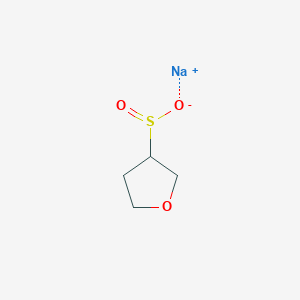
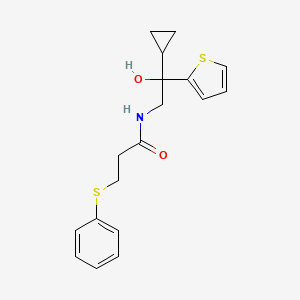
![5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2542870.png)
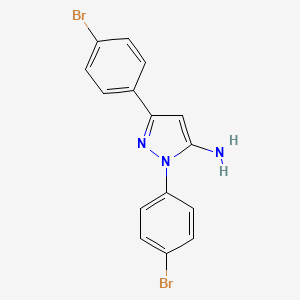
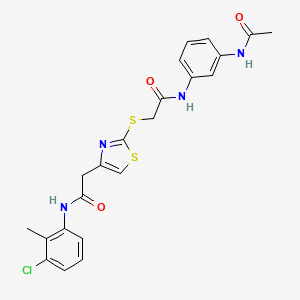
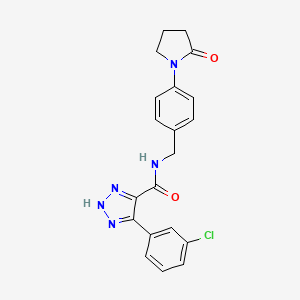
![2,3,4,5-tetrachloro-6-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2542877.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)
![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)
